molecular formula C14H12N2O5S B2986182 N'-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide CAS No. 406190-94-1

N'-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B2986182
CAS No.: 406190-94-1
M. Wt: 320.32
InChI Key: KTKRQLHEYYKRJJ-UHFFFAOYSA-N
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Description

N'-(Benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide is a carbohydrazide derivative featuring a 1,3-benzodioxole core substituted at position 5 with a benzenesulfonyl hydrazide group. These compounds are typically synthesized via condensation reactions between hydrazides and aldehydes or ketones (). The benzenesulfonyl group in the target compound may enhance electrophilic reactivity or modulate solubility compared to other substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(benzenesulfonyl)-1,3-benzodioxole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c17-14(10-6-7-12-13(8-10)21-9-20-12)15-16-22(18,19)11-4-2-1-3-5-11/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKRQLHEYYKRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide typically involves the reaction of benzenesulfonyl chloride with 2H-1,3-benzodioxole-5-carbohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted sulfonyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to the compound’s observed biological effects. The carbohydrazide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in the combination of the 1,3-benzodioxole ring and the benzenesulfonyl hydrazide moiety. Key comparisons with similar carbohydrazides include:

Compound Core Structure Substituents Key Functional Groups Reference
Target compound 1,3-Benzodioxole Benzenesulfonyl Hydrazide, sulfonyl
N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2H-1,3-benzodioxole-5-carbohydrazide 1,3-Benzodioxole Bromo, chloro, hydroxybenzylidene Hydrazide, halogen
3-Phenyl-5-sulfamoyl-N’-(heteroaryl)methylidene-1H-indole-2-carbohydrazide Indole Sulfamoyl, heteroaryl Hydrazide, sulfonamide
N-(5-Ethylamino-thiazolyl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Benzofuran Nitro, hydroxy, thiazole Hydrazide, nitro
2-(Ethylsulfanyl)-N’-substituted benzohydrazide Benzene Ethylsulfanyl, substituted benzylidene Hydrazide, thioether

Key Observations :

  • Sulfonyl groups (e.g., benzenesulfonyl, sulfamoyl) improve metabolic stability and solubility compared to halogen or nitro substituents ().
  • Heterocyclic substituents (e.g., thiazole, indole) introduce steric and electronic diversity, influencing bioactivity ().

Comparison of Reaction Conditions :

Substrate Reagent Solvent Time Yield Reference
2H-1,3-Benzodioxole-5-carbohydrazide Substituted benzaldehydes Ethanol 6–12 h 70–85%
2-(Ethylsulfanyl)benzohydrazide Aryl aldehydes Ethanol 7 h 65–80%
Indole-2-carbohydrazide Heteroaromatic aldehydes Ethanol 6–12 h 60–75%

The target compound likely follows similar conditions, with benzenesulfonyl chloride or sulfonamide intermediates involved in introducing the sulfonyl group.

Notes

  • Evidence Limitations : Direct studies on the target compound are absent; comparisons rely on structural analogs.
  • Synthesis Challenges : Introduction of the benzenesulfonyl group may require stringent anhydrous conditions.
  • Safety Data : Handle with precautions typical for sulfonamides (e.g., avoid inhalation; see ).

Biological Activity

N'-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide is a compound derived from 1,3-benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of N'-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide typically involves the reaction of 1,3-benzodioxole derivatives with benzenesulfonyl chloride and carbohydrazide under controlled conditions. This process yields a compound that retains the bioactive properties associated with benzodioxole derivatives.

Anticancer Properties

Recent studies have shown that benzodioxole derivatives exhibit significant anticancer activity. For instance, compounds similar to N'-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide have been evaluated for their effects on various cancer cell lines. A notable study highlighted the cytotoxic effects of benzodioxole-based thiosemicarbazones against A549 human lung adenocarcinoma and C6 rat glioma cells. The most effective compounds in this series demonstrated low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells while inducing apoptosis in cancer cells .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A54912.5Induces apoptosis and disrupts mitochondrial membrane potential
Compound 5C615.0Inhibits DNA synthesis

The presence of substituents on the benzene ring was found to significantly influence the anticancer activity, suggesting that structural modifications can enhance therapeutic efficacy .

Anticholinesterase Activity

In addition to anticancer properties, some derivatives of benzodioxole have been investigated for their anticholinesterase activity. Compounds were evaluated for inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most effective AChE inhibitors exhibited IC50 values significantly higher than standard drugs, indicating potential for further development as treatments for neurodegenerative disorders .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 10108.0 ± 3.53>200
Compound 9205.0 ± 5.0>200

This suggests that while some compounds exhibit promising anticholinesterase activity, others may not be suitable for this application due to low efficacy against BuChE .

The mechanisms underlying the biological activities of N'-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide involve:

  • Induction of Apoptosis : The compound has been shown to increase both early and late apoptosis in cancer cell lines through mitochondrial pathways.
  • Inhibition of DNA Synthesis : It disrupts cellular replication processes in cancer cells.
  • Anticholinesterase Activity : Some derivatives inhibit cholinesterases, which can be beneficial in treating conditions like Alzheimer's disease.

Case Studies

Several case studies have documented the effects of benzodioxole derivatives on various cell lines:

  • Study on A549 Cells : A compound similar to N'-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide was tested against A549 cells and showed a marked reduction in cell viability at concentrations as low as 12.5 µM.
  • C6 Glioma Study : Another study focused on C6 glioma cells where similar compounds led to significant apoptosis rates, reinforcing the potential use of these derivatives in cancer therapies.

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